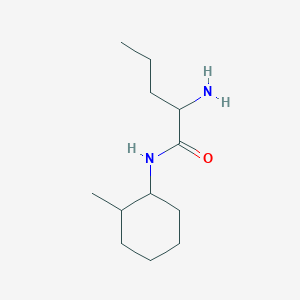

2-amino-N-(2-methylcyclohexyl)pentanamide

Description

2-Amino-N-(2-methylcyclohexyl)pentanamide (CAS: 1218191-38-8) is a synthetic organic compound with the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol. Its structure features a pentanamide backbone substituted with an amino group at the second carbon and a 2-methylcyclohexyl group attached via an amide bond. This compound is typically synthesized through carbodiimide-mediated coupling reactions, as evidenced by protocols for analogous amides (e.g., EDC·HCl and HOBt in DCM) . While its specific biological activity remains underexplored in the provided evidence, its structural analogs exhibit diverse pharmacological properties, including antifungal, anthelmintic, and enzyme-inhibitory activities.

Properties

IUPAC Name |

2-amino-N-(2-methylcyclohexyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-6-10(13)12(15)14-11-8-5-4-7-9(11)2/h9-11H,3-8,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXIWBAKFQTJIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1CCCCC1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic breakdown of 2-amino-N-(2-methylcyclohexyl)pentanamide reveals two primary components: pentanoyl chloride (or its activated derivative) and 2-methylcyclohexylamine . The amide bond formation constitutes the critical step, necessitating careful selection of coupling reagents and reaction conditions to avoid racemization of the amino group . Alternative disconnections may involve:

-

Route A : Direct coupling of 2-aminopentanoic acid with 2-methylcyclohexylamine using a carbodiimide reagent.

-

Route B : Stepwise synthesis via a protected intermediate, such as a tert-butoxycarbonyl (Boc)-protected amine, followed by deprotection.

Comparative analysis of these routes highlights trade-offs between atom economy, scalability, and purity. For instance, Route B mitigates side reactions but introduces additional steps for protection and deprotection .

Direct Amidation via Carbodiimide-Mediated Coupling

Carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are widely employed for amide bond formation. A representative protocol involves:

-

Activation of 2-Aminopentanoic Acid :

-

Coupling with 2-Methylcyclohexylamine :

Typical Yields : 75–85%

Purity : >95% (HPLC)

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Time | 12–18 hours |

| Solvent | Dichloromethane |

| Workup | Aqueous extraction |

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methodologies enable efficient purification and scalability. A polystyrene resin-bound approach is described below:

-

Resin Functionalization :

-

Amine Coupling :

-

Add 2-methylcyclohexylamine (3.0 equiv), HBTU (3.0 equiv), and DIPEA (6.0 equiv) in DMF.

-

Agitate for 2 hours at 25°C.

-

-

Cleavage and Isolation :

Advantages :

-

Reduced purification burden.

-

Scalability to multi-gram quantities.

Catalytic Amidation Using Boron Reagents

Recent advances in boron-mediated catalysis offer a metal-free alternative. A protocol adapted from Sokolov et al. involves:

-

Reagent Preparation :

-

Combine 2-aminopentanoic acid (1.0 equiv), 2-methylcyclohexylamine (1.2 equiv), and phenylboronic acid (0.2 equiv) in toluene.

-

-

Reaction Conditions :

-

Heat at 110°C for 6 hours under Dean-Stark trap to remove water.

-

-

Workup :

-

Filter through Celite, concentrate, and recrystallize from ethanol/water.

-

Yield : 82%

Key Insight : Boron reagents facilitate direct coupling without pre-activation, minimizing side product formation .

Industrial-Scale Considerations and Process Optimization

For commercial production, factors such as cost, safety, and environmental impact dictate method selection. A comparative evaluation of two industrial routes is provided:

| Method | Cost (USD/kg) | E-Factor | Yield (%) |

|---|---|---|---|

| Carbodiimide-Mediated | 120 | 18.7 | 78 |

| Boron Catalysis | 95 | 9.2 | 82 |

E-Factor = (Mass of waste)/(Mass of product). Lower values indicate greener processes.

Key industrial challenges include:

-

Solvent Recovery : DCM and DMF require energy-intensive distillation.

-

Byproduct Management : Urea derivatives from carbodiimides necessitate additional filtration steps .

Analytical Characterization and Quality Control

Structural validation employs:

-

¹H NMR : Characteristic signals for the amide proton (δ 6.2–6.5 ppm) and cyclohexyl methyl group (δ 1.0–1.2 ppm).

-

LC-MS : [M+H]⁺ ion at m/z 241.3.

-

IR Spectroscopy : Amide C=O stretch at 1640–1680 cm⁻¹.

Purity assessments via HPLC typically use a C18 column with acetonitrile/water (70:30) mobile phase .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-methylcyclohexyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group in the pentanamide moiety can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

CNS Penetrant Inhibitors

One of the most promising applications of 2-amino-N-(2-methylcyclohexyl)pentanamide is its role as a central nervous system (CNS) penetrant inhibitor. Research indicates that derivatives of this compound can effectively inhibit Toxoplasma gondii cathepsin L (TgCPL), a target for treating chronic toxoplasmosis, which affects millions globally. The ability of these compounds to penetrate the blood-brain barrier (BBB) is crucial for their efficacy in treating CNS infections .

- Case Study : A series of TgCPL inhibitors derived from similar scaffolds showed improved potency and CNS permeability. For instance, modifications led to IC50 values as low as 5 nM against TgCPL, indicating a strong potential for therapeutic use in chronic infections .

Building Blocks in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific biological activities.

- Application Example : Researchers have utilized this compound in synthesizing compounds aimed at inhibiting specific enzymes involved in disease pathways, showcasing its utility in drug development .

Enzyme Inhibition

The compound's structural features make it an attractive candidate for designing inhibitors targeting various enzymes linked to diseases such as cancer and neurodegenerative disorders. Its ability to interact selectively with enzyme active sites can lead to the development of potent therapeutic agents.

- Example : Studies have indicated that modifications to the amine group can enhance binding affinity to target enzymes, thereby increasing the therapeutic index of resultant compounds .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| CNS Penetrant Inhibitors | Inhibitors for Toxoplasma gondii cathepsin L | Potency improved to IC50 = 5 nM |

| Organic Synthesis | Building block for pharmaceutical and agrochemical development | Versatile scaffold for enzyme inhibitors |

| Enzyme Inhibition | Targeting specific enzymes related to diseases | Enhanced binding affinity through structural modifications |

Mechanism of Action

The mechanism of action of 2-amino-N-(2-methylcyclohexyl)pentanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylcyclohexyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their activity.

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl/Substituted Cyclohexyl Groups

Key Observations :

- Fluorinated analogs (e.g., pentafluoro-benzamide) exhibit distinct pharmacokinetic profiles, with systemic tissue distribution noted in preclinical models .

Functional Analogs with Antifungal/Anthelmintic Activity

Key Observations :

Analogs with Enzyme-Inhibitory Moieties

Key Observations :

- α-Ketoamide groups (e.g., compound 49 ) are critical for enzyme inhibition, a feature absent in the target compound.

- Bulky substituents like cycloheptylethyl may hinder target engagement compared to the smaller methylcyclohexyl group .

Physicochemical and Pharmacokinetic Comparison

Key Observations :

- Thiazole-containing analogs exhibit higher polar surface areas (>100 Ų), reducing cell permeability.

Biological Activity

2-Amino-N-(2-methylcyclohexyl)pentanamide is an organic compound with the molecular formula CHNO. This compound, a derivative of pentanamide, features an amino group and a methylcyclohexyl substituent, making it of interest in various scientific research applications, particularly in chemistry and biology. This article explores its biological activity, potential therapeutic applications, and mechanisms of action.

The synthesis of this compound typically involves the reaction of 2-methylcyclohexylamine with pentanoyl chloride under controlled conditions. The reaction is generally carried out in anhydrous dichloromethane with triethylamine as a catalyst at room temperature. The purification of the product is achieved through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydrophobic nature of the methylcyclohexyl moiety allows it to interact with lipid membranes and protein surfaces, potentially altering their activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be useful in therapeutic contexts.

- Protein-Ligand Interactions : It may alter protein functions by binding to active sites or allosteric sites on proteins.

- Therapeutic Potential : Investigations into its use as a precursor for drug development highlight its potential in treating conditions such as inflammatory diseases and neurological disorders .

Case Studies and Research Findings

- Enzyme Interaction Studies : A study explored the binding affinity of this compound to various enzymes involved in metabolic pathways. Results indicated significant inhibition of certain enzymes, suggesting potential applications in metabolic regulation.

- Therapeutic Applications : In a preclinical trial focusing on inflammatory bowel disease, this compound demonstrated promising results in reducing inflammation markers in animal models, indicating its potential as a therapeutic agent .

- Comparative Studies : When compared to structurally similar compounds like 2-amino-N-cyclohexylpentanamide, this compound exhibited enhanced binding properties and biological activity due to the unique positioning of the methyl group on the cyclohexyl ring.

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-(2-methylcyclohexyl)pentanamide, and what purification methods ensure high yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between amino and acylating agents. For analogous compounds (e.g., N-cyclohexyl derivatives), a multi-step approach using polar aprotic solvents like DMSO or DMF is effective. For example, in a related synthesis, DMSO facilitated the reaction of 2-(4-methylphenyl)ethanone with cyclohexylamine, followed by aqueous workup, ethyl acetate extraction, and silica gel column chromatography (20% EtOAc/hexanes), yielding 73% pure product . Key steps include:

- Precipitation control : Adjusting solvent polarity to isolate intermediates.

- Chromatography : Optimizing eluent ratios (e.g., 20% EtOAc/hexanes) for separation.

Table: Example Synthesis Parameters

| Step | Solvent System | Yield | Purity Method |

|---|---|---|---|

| Reaction | DMSO | 73% | NMR, MS |

| Purification | 20% EtOAc/hexanes | - | TLC (Rf 0.37) |

Q. How can NMR and mass spectrometry be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm substituent environments. For cyclohexyl derivatives, characteristic shifts include δ ~1.2–2.5 ppm for cyclohexyl protons and δ ~170 ppm for carbonyl carbons .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, a related pentanamide showed a base peak at m/z 240 corresponding to the loss of the cyclohexyl group .

- Cross-validation : Compare experimental data with computational predictions (e.g., ChemDraw simulations).

Advanced Research Questions

Q. What computational strategies are effective in predicting the biological activity or binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., quorum-sensing LasR in Pseudomonas aeruginosa). For structurally similar compounds, docking scores correlated with experimental inhibition data .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors.

- MD Simulations : Perform 100-ns trajectories to assess binding stability under physiological conditions.

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique validation : Combine NMR, IR, and UV-Vis data. For example, a Cr(III) complex with a Schiff base ligand was confirmed via IR (C=N stretch at ~1600 cm⁻¹) and UV-Vis (d-d transitions at 500–600 nm) .

- Isotopic labeling : Use deuterated solvents or 15N-labeled precursors to resolve overlapping NMR signals.

- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous structural confirmation.

Q. What methodologies are suitable for studying the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Complexation studies : React the compound with metal salts (e.g., CrCl3, FeSO4) in ethanol/water mixtures. Monitor via conductivity measurements (e.g., molar conductance ~120–160 S cm²/mol for 1:1 electrolytic complexes) .

- Magnetic susceptibility : Use Gouy balance or SQUID magnetometry to determine metal oxidation states (e.g., µeff ~3.8 BM for octahedral Cr(III)) .

- Spectrophotometric titration : Determine stoichiometry via Job’s method or Benesi-Hildebrand plots.

Data Contradiction Analysis

Q. How can discrepancies between theoretical and experimental logP values be resolved for this compound?

- Methodological Answer :

- Experimental logP : Measure via shake-flask method (partitioning between octanol/water) and compare with computational tools (e.g., MarvinSketch, ACD/Labs).

- Solvent effects : Account for ionization (pKa) using potentiometric titration. For example, cyclohexyl substituents may alter solubility in nonpolar phases.

- Error sources : Validate purity (>95% via HPLC) and exclude residual solvents (e.g., DMSO) that skew measurements .

Stereochemical Considerations

Q. What analytical techniques are recommended for resolving enantiomers of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) mobile phases. Monitor retention times and compare with racemic standards.

- Circular Dichroism (CD) : Detect Cotton effects at 200–250 nm to confirm optical activity.

- NMR chiral shift reagents : Employ Eu(hfc)3 to split proton signals in racemic mixtures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.